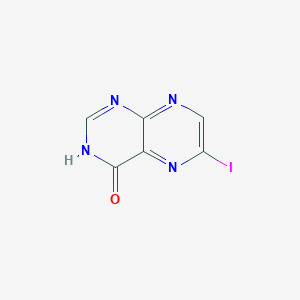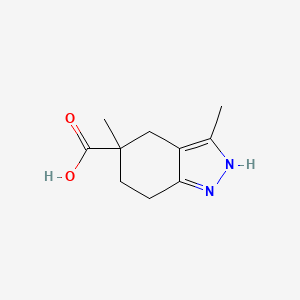
4-(3-Iodobenzoyl)thiobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Iodobenzoyl)thiobenzaldehyde is an organic compound that features both an iodine atom and a thiobenzaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-iodobenzoic acid with thioaldehyde under specific conditions . The reaction conditions often include the use of hydrogen sulfide and concentrated ethanolic hydrogen chloride .
Industrial Production Methods
While specific industrial production methods for 4-(3-Iodobenzoyl)thiobenzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like hydrogen sulfide.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Iodobenzoyl)thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The thiobenzaldehyde group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiobenzaldehyde moiety can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
4-(3-Iodobenzoyl)thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Iodobenzoyl)thiobenzaldehyde involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, while the thiobenzaldehyde moiety can interact with nucleophiles. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Iodobenzoic acid: Similar in structure but lacks the thiobenzaldehyde group.
Thiobenzaldehyde: Contains the thiobenzaldehyde moiety but lacks the iodine atom.
Uniqueness
4-(3-Iodobenzoyl)thiobenzaldehyde is unique due to the presence of both an iodine atom and a thiobenzaldehyde group. This combination allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C14H9IOS |
|---|---|
Peso molecular |
352.19 g/mol |
Nombre IUPAC |
4-(3-iodobenzoyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H9IOS/c15-13-3-1-2-12(8-13)14(16)11-6-4-10(9-17)5-7-11/h1-9H |
Clave InChI |
KRVYUBOPHQSJKE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)I)C(=O)C2=CC=C(C=C2)C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13088507.png)




![1,3-Dimethyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13088522.png)


![(S)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hydrochloride](/img/structure/B13088528.png)
![6',7'-Dihydro-5'H-spiro[oxolane-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13088529.png)




